4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine
Overview
Description
The compound "4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine" is a molecule that features a pyridine and pyrazole ring system with a tetramethyl dioxaborolane group attached. This structure is indicative of a molecule that could be used in various chemical reactions, particularly in the formation of C-C bonds in organic synthesis due to the presence of the boronate ester group.
Synthesis Analysis
The synthesis of related pyrazole and pyridine derivatives has been reported in the literature. For instance, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were synthesized using a regioselective reaction under ultrasound irradiation, which provided excellent yields in short reaction times . Similarly, the synthesis of various 2,6-di(pyrazol-1-yl)pyridine derivatives has been described, which involved the use of different tether groups that affect the spin states of iron(II) complexes . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray diffraction. For example, the structure of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, was confirmed by FT-IR, NMR, MS spectroscopies, and X-ray diffraction . Density functional theory (DFT) calculations were also performed to calculate the molecular structure, which was consistent with the experimental data. These techniques could be applied to analyze the molecular structure of "4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine" to confirm its geometry and electronic properties.
Chemical Reactions Analysis
The boronate ester group in the compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The papers provided do not directly discuss the chemical reactions of the specific compound , but the literature suggests that boronate esters are versatile intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include stability under various conditions, solubility in common solvents, and reactivity towards different reagents. The provided papers do not offer specific data on these properties for the compound . However, the synthesis and characterization of similar compounds, such as various mononuclear complexes with pyridine derivatives, provide insights into the potential properties, including crystalline architectures and spectroscopic characteristics .
Scientific Research Applications
Synthesis and Characterization
- The compound has been studied as a raw substitute material in the synthesis of related compounds, using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) was employed to calculate the molecular structure, providing consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).
Structural and Conformational Analysis
- Research has been conducted on structurally similar compounds, focusing on their synthesis, crystal structure, and DFT study. This includes analyzing their molecular electrostatic potential and frontier molecular orbitals, revealing various physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Advanced Synthesis Techniques
- Improved synthesis techniques, such as optimized Suzuki coupling, have been developed for the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are medicinally important compounds. This research extends to novel boronic esters similar to the compound (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).
Application in Biologically Active Compounds
- The compound has been identified as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its structure was confirmed through MS and 1HNMR spectrum analysis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Role in Luminescent Properties
- In a study on fluorene copolymers bearing DCM pendants, compounds with structural similarities were synthesized and characterized for their luminescent properties, which included absorption and emission spectra analyses (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).
Safety And Hazards
properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-5-7-17-8-6-12/h5-9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVKIEBMWMQHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590086 | |
Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine | |
CAS RN |
864754-20-1 | |
Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Pyridinomethyl)pyrazole-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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